Diphenhydramine vs. Clemastine: Superior Selectivity for Dopamine Uptake Inhibition in the CNS
In a head-to-head study of 11 H1-antagonists on monoamine turnover in the mouse brain, diphenhydramine significantly reduced dopamine (DA) turnover, an effect linked to its inhibition of DA reuptake. In contrast, clemastine demonstrated only weak effects on monoamine metabolism, failing to significantly alter DA turnover. This establishes diphenhydramine's unique polypharmacology within the class [1].
| Evidence Dimension | Effect on Dopamine Turnover in Mouse Brain |
|---|---|
| Target Compound Data | Remarkably reduced DA turnover |
| Comparator Or Baseline | Clemastine (comparator) |
| Quantified Difference | Diphenhydramine produced a significant reduction; clemastine produced a comparatively weak, non-significant effect. |
| Conditions | In vivo, mouse brain, alpha-methyl-p-tyrosine-induced depletion model. Diphenhydramine administered at 30 mg/kg i.p. |
Why This Matters
This distinction is critical for researchers investigating the dopaminergic system or for those designing behavioral assays where the off-target inhibition of dopamine reuptake by diphenhydramine would be a confounding variable.
- [1] Oishi, R., Shishido, S., Yamori, M., & Saeki, K. (1994). Comparison of the effects of eleven histamine H1-receptor antagonists on monoamine turnover in the mouse brain. Naunyn-Schmiedeberg's Archives of Pharmacology, 349(2), 140–144. View Source
